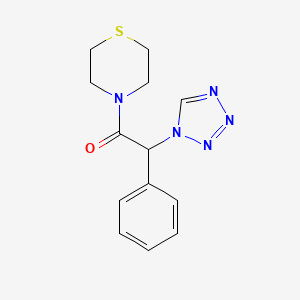

![molecular formula C22H22FN3O3 B11125526 N-(4-fluorophenyl)-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11125526.png)

N-(4-fluorophenyl)-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorophenyl)-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide, often referred to as Compound 11k , belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds with diverse biological effects, including antitumor, antimicrobial, antimalarial, and kinase inhibition activities . In recent years, the quinazoline framework has gained attention in developing anticancer agents, with compounds like afatinib, erlotinib, gefitinib, and lapatinib approved for clinical use by the US Food and Drug Administration .

Preparation Methods

The synthesis of Compound 11k involves the following steps:

Iodine-Catalyzed Reaction: Starting from 2-aminobenzamide and 2-oxopentanedioic acid, the reaction proceeds in ionic liquids to yield 1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid derivatives. The exact synthetic route and reaction conditions are detailed in the literature.

Chemical Reactions Analysis

Compound 11k may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further investigation. Major products formed from these reactions could include derivatives with modified functional groups or altered pharmacological properties.

Scientific Research Applications

Antitumor Activity: It exhibits potent cytotoxicity against prostate cancer cells (PC-3) and inhibits colony formation and migration.

Biological Studies: Researchers can explore its effects on cell cycle arrest, apoptosis, and intracellular reactive oxygen species.

Medicinal Chemistry: Further optimization of Compound 11k may lead to novel anti-tumor agents.

Mechanism of Action

The precise mechanism by which Compound 11k exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways within cancer cells.

Comparison with Similar Compounds

While Compound 11k’s uniqueness lies in its specific structure, it shares similarities with other quinazoline-based compounds, such as afatinib, erlotinib, and gefitinib . These compounds also target cancer-related pathways and have demonstrated clinical efficacy.

Properties

Molecular Formula |

C22H22FN3O3 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-4-(2-methylpropyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |

InChI |

InChI=1S/C22H22FN3O3/c1-14(2)13-25-20(28)17-5-3-4-6-18(17)26-19(27)11-12-22(25,26)21(29)24-16-9-7-15(23)8-10-16/h3-10,14H,11-13H2,1-2H3,(H,24,29) |

InChI Key |

VXKHHGHBNMMUND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(N-Ethyl4-ethoxybenzenesulfonamido)-N-[(pyridin-2-YL)methyl]acetamide](/img/structure/B11125443.png)

![N-(2,6-dimethylphenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11125447.png)

![4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B11125450.png)

![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11125456.png)

![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11125459.png)

![N-{2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11125466.png)

![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125472.png)

![1-(4-Tert-butylphenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125480.png)

![3-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11125493.png)

![N-(3-chloro-4-fluorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11125494.png)